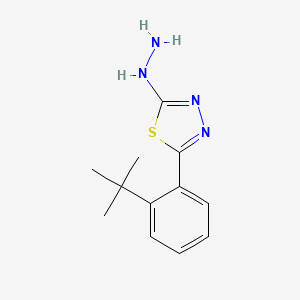
2-(2-tert-Butylphenyl)-5-hydrazinyl-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-tert-butyl-phenyl)-5-hydrazino-[1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The presence of the hydrazino group in this compound adds to its reactivity and potential for forming various derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-tert-butyl-phenyl)-5-hydrazino-[1,3,4]thiadiazole typically involves the reaction of 2-(2-tert-butyl-phenyl)-1,3,4-thiadiazole with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 80-100°C for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance the efficiency and yield of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-tert-butyl-phenyl)-5-hydrazino-[1,3,4]thiadiazole can undergo various types of chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form the corresponding azo compound.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using various electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: The major product is the corresponding azo compound.
Reduction: The major product is the corresponding amine.
Substitution: The major products are various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Industry: The compound can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(2-tert-butyl-phenyl)-5-hydrazino-[1,3,4]thiadiazole is not fully understood. it is believed to exert its effects by interacting with various molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or disrupt the function of cellular membranes. The hydrazino group is thought to play a key role in these interactions by forming covalent bonds with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4-Thiadiazole: A basic scaffold that forms the core structure of 2-(2-tert-butyl-phenyl)-5-hydrazino-[1,3,4]thiadiazole.
2-Amino-5-tert-butyl-1,3,4-thiadiazole: A similar compound with an amino group instead of a hydrazino group.
1,2,4-Thiadiazole: Another isomeric form of thiadiazole with different biological activities.
Uniqueness
2-(2-tert-butyl-phenyl)-5-hydrazino-[1,3,4]thiadiazole is unique due to the presence of the hydrazino group, which imparts distinct reactivity and potential for forming various derivatives. This makes it a valuable compound for the development of new drugs and materials with unique properties.
Eigenschaften
CAS-Nummer |
65871-73-0 |
|---|---|
Molekularformel |
C12H16N4S |
Molekulargewicht |
248.35 g/mol |
IUPAC-Name |
[5-(2-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]hydrazine |
InChI |
InChI=1S/C12H16N4S/c1-12(2,3)9-7-5-4-6-8(9)10-15-16-11(14-13)17-10/h4-7H,13H2,1-3H3,(H,14,16) |
InChI-Schlüssel |
LBLHDZZAKNWHAL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=CC=C1C2=NN=C(S2)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Phenoxy-1-(2-phenyl-5H-[1,3]oxazolo[4,5-b]phenoxazin-5-yl)ethan-1-one](/img/structure/B14480270.png)
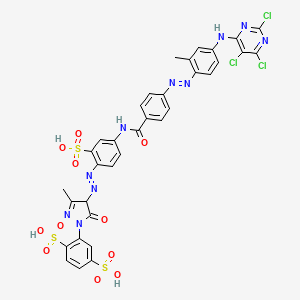
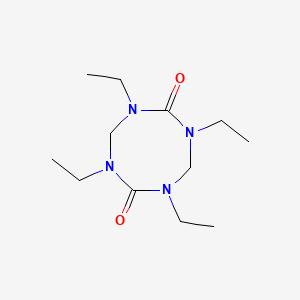
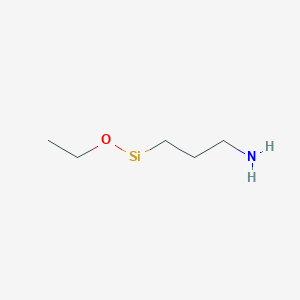
![benzyl N-[3-[[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]amino]-3-oxopropyl]carbamate](/img/structure/B14480307.png)
![6-Hydroxy-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14480315.png)


![1-[5-(Chloromethyl)-2-hydroxy-3-nitrophenyl]ethan-1-one](/img/structure/B14480342.png)

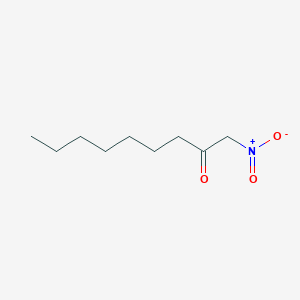

phosphane](/img/structure/B14480369.png)
